SB-242235
SB-242235
SB-242235 is a potent and selective p38 MAP kinase inhibitor that may be an effective therapy for cytokine-mediated diseases such as autoimmune or inflammatory diseases. SB-242235 demonstrates generally favourable pharmacokinetic properties. Systemic plasma clearance was high in rat, but in the non-rodent species SB-242235 demonstrated low to moderate clearance with plasma half-lives > 4h. Oral bioavailability in each preclinical species was high. In rat and monkey, SB-242235 demonstrated non-linear elimination kinetics that manifested as a decrease in clearance with increasing dose and apparent oral bioavailability > 100% at high oral doses.
Brand Name:
Vulcanchem
CAS No.:
193746-75-7
VCID:
VC0542588
InChI:
InChI=1S/C19H20FN5O/c1-26-19-22-11-8-16(24-19)18-17(13-2-4-14(20)5-3-13)23-12-25(18)15-6-9-21-10-7-15/h2-5,8,11-12,15,21H,6-7,9-10H2,1H3
SMILES:
COC1=NC=CC(=N1)C2=C(N=CN2C3CCNCC3)C4=CC=C(C=C4)F
Molecular Formula:
C18H17N5O3
Molecular Weight:
351.36
SB-242235
CAS No.: 193746-75-7
Inhibitors
VCID: VC0542588
Molecular Formula: C18H17N5O3
Molecular Weight: 351.36
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 193746-75-7 |
---|---|
Product Name | SB-242235 |
Molecular Formula | C18H17N5O3 |
Molecular Weight | 351.36 |
IUPAC Name | 4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]-2-methoxypyrimidine |
Standard InChI | InChI=1S/C19H20FN5O/c1-26-19-22-11-8-16(24-19)18-17(13-2-4-14(20)5-3-13)23-12-25(18)15-6-9-21-10-7-15/h2-5,8,11-12,15,21H,6-7,9-10H2,1H3 |
SMILES | COC1=NC=CC(=N1)C2=C(N=CN2C3CCNCC3)C4=CC=C(C=C4)F |
Appearance | white solid powder |
Description | SB-242235 is a potent and selective p38 MAP kinase inhibitor that may be an effective therapy for cytokine-mediated diseases such as autoimmune or inflammatory diseases. SB-242235 demonstrates generally favourable pharmacokinetic properties. Systemic plasma clearance was high in rat, but in the non-rodent species SB-242235 demonstrated low to moderate clearance with plasma half-lives > 4h. Oral bioavailability in each preclinical species was high. In rat and monkey, SB-242235 demonstrated non-linear elimination kinetics that manifested as a decrease in clearance with increasing dose and apparent oral bioavailability > 100% at high oral doses. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | SB242235; SB 242235; SB242235. |
Reference | 1: Ward KW, Proksch JW, Gorycki PD, Yu CP, Ho MY, Bush BD, Levy MA, Smith BR. SB-242235, a selective inhibitor of p38 mitogen-activated protein kinase. II: in vitro and in vivo metabolism studies and pharmacokinetic extrapolation to man. Xenobiotica. 2002 Mar;32(3):235-50. PubMed PMID: 11958562. 2: Ward KW, Proksch JW, Salyers KL, Azzarano LM, Morgan JA, Roethke TJ, McSurdy-Freed JE, Levy MA, Smith BR. SB-242235, a selective inhibitor of p38 mitogen-activated protein kinase. I: preclinical pharmacokinetics. Xenobiotica. 2002 Mar;32(3):221-33. PubMed PMID: 11958561. 3: Badger AM, Roshak AK, Cook MN, Newman-Tarr TM, Swift BA, Carlson K, Connor JR, Lee JC, Gowen M, Lark MW, Kumar S. Differential effects of SB 242235, a selective p38 mitogen-activated protein kinase inhibitor, on IL-1 treated bovine and human cartilage/chondrocyte cultures. Osteoarthritis Cartilage. 2000 Nov;8(6):434-43. PubMed PMID: 11069728. 4: Badger AM, Griswold DE, Kapadia R, Blake S, Swift BA, Hoffman SJ, Stroup GB, Webb E, Rieman DJ, Gowen M, Boehm JC, Adams JL, Lee JC. Disease-modifying activity of SB 242235, a selective inhibitor of p38 mitogen-activated protein kinase, in rat adjuvant-induced arthritis. Arthritis Rheum. 2000 Jan;43(1):175-83. PubMed PMID: 10643714. |
PubChem Compound | 9863367 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume